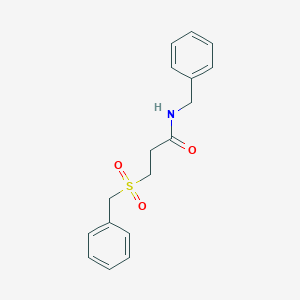

N-benzyl-3-(benzylsulfonyl)propanamide

Description

Properties

IUPAC Name |

N-benzyl-3-benzylsulfonylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c19-17(18-13-15-7-3-1-4-8-15)11-12-22(20,21)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTMXICUEUTMAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(benzylsulfonyl)propanamide typically involves the reaction of benzylamine with 3-(benzylsulfonyl)propanoic acid. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters. Industrial production also emphasizes cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(benzylsulfonyl)propanamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-benzyl-3-(benzylsulfonyl)propanamide and related compounds exhibit promising anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, making them potential candidates for cancer treatment.

Mechanism of Action:

- The sulfonyl group in the compound enhances its binding affinity to specific molecular targets involved in tumor growth and survival.

- Studies suggest that these compounds may inhibit critical signaling pathways such as PI3K/AKT, which are often dysregulated in cancer cells.

Case Studies:

- In vitro studies demonstrated that derivatives of benzyl sulfone can induce cell death in human tumor cells at low concentrations while exhibiting minimal toxicity to normal cells .

- A notable study reported that a similar compound reduced the proliferation of human squamous cell carcinoma by targeting transglutaminase 2 (TG2), a protein implicated in cancer progression .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Styryl Benzyl Sulfone | DU145 (Prostate) | 0.5 | Induces apoptosis via PI3K/AKT pathway |

| Styryl Benzyl Sulfone | K562 (Leukemia) | 0.8 | Downregulates cyclin D1 |

Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory activity. Preliminary studies have indicated that compounds with similar structures may exhibit properties akin to nonsteroidal anti-inflammatory drugs (NSAIDs).

Potential Applications:

- The compound could be investigated for its ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Applications

Beyond its anticancer and anti-inflammatory properties, this compound may have broader pharmacological applications.

Potential Uses:

- Analgesic Properties: Similar compounds have been suggested to possess analgesic effects, indicating that this compound could be explored for pain management therapies.

- Anticonvulsant Activity: The compound's structural analogs have been associated with anticonvulsant effects, warranting further investigation into its efficacy against seizure disorders .

Mechanism of Action

The mechanism of action of N-benzyl-3-(benzylsulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the propanamide chain or aromatic rings, leading to variations in molecular weight, polarity, and melting points.

Key Observations :

Key Observations :

- Chlorophenyl and hydroxy groups () correlate with antiproliferative effects, likely via HDAC inhibition.

- Amino and methylphenyl substituents () enhance anticonvulsant activity through GABA receptor interactions.

- Heterocyclic moieties (e.g., oxazolyl in , quinolinyl in ) expand bioactivity diversity, suggesting target selectivity.

Biological Activity

N-benzyl-3-(benzylsulfonyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by various studies, data tables, and case studies.

Chemical Structure and Properties

This compound features a benzyl group attached to a propanamide backbone with a sulfonyl moiety. The presence of these functional groups is critical for its biological activity, influencing its interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of various biological pathways, contributing to its antimicrobial and anticancer properties. The precise pathways are still under investigation, but initial findings suggest that it may act as a DNA gyrase inhibitor, similar to other compounds in its class .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in Table 1 below.

| Bacterial Strain | MIC (μM) |

|---|---|

| Escherichia coli | 2.5 - 160 |

| Pseudomonas aeruginosa | 5 - 100 |

| Staphylococcus aureus | 10 - 50 |

| Streptococcus pneumoniae | 20 - 80 |

| Salmonella enterica | 15 - 70 |

| Enterococcus faecalis | Not effective |

These results indicate that this compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have reported that compounds similar to this one induce apoptotic cell death in various human tumor cell lines at nanomolar concentrations. The cytotoxic effects are influenced by the substituents on the aromatic rings of the compound .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.5 |

| MCF-7 | 0.8 |

| A549 | 1.2 |

These findings suggest that this compound could be a candidate for further development as an anticancer therapeutic agent .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption properties and moderate metabolic stability. In vitro ADME-Tox studies have shown:

- Good permeability in parallel artificial membrane permeability assays.

- No significant hepatotoxicity in HepG2 cells at concentrations up to 10 μM.

- Moderate inhibition of CYP2C9 at higher concentrations.

These properties suggest a favorable safety profile for potential therapeutic applications .

Q & A

Q. How does the benzylsulfonyl moiety influence the compound’s pharmacokinetics?

Q. What structural modifications improve target selectivity in propanamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.